N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine

Dermatophyte susceptibility testing Antifungal resistance surveillance Topical antifungal development

Naftifine (CAS 65472-88-0) is a synthetic allylamine antifungal agent characterized by its potent, primarily fungicidal activity against dermatophytes and molds. The compound acts through specific, non-competitive inhibition of fungal squalene epoxidase, a key enzyme in ergosterol biosynthesis, leading to ergosterol depletion and intracellular squalene accumulation.

Molecular Formula C21H21N
Molecular Weight 287.4 g/mol
CAS No. 65472-88-0
Cat. No. B1207962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine
CAS65472-88-0
Molecular FormulaC21H21N
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C21H21N/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20/h2-15H,16-17H2,1H3
InChIKeyOZGNYLLQHRPOBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.29e-04 g/L

Naftifine (CAS 65472-88-0): Allylamine Antifungal for Dermatophyte Susceptibility Testing and Topical Formulation Development


Naftifine (CAS 65472-88-0) is a synthetic allylamine antifungal agent characterized by its potent, primarily fungicidal activity against dermatophytes and molds [1]. The compound acts through specific, non-competitive inhibition of fungal squalene epoxidase, a key enzyme in ergosterol biosynthesis, leading to ergosterol depletion and intracellular squalene accumulation [2]. This mechanism distinguishes it from the azole class of antifungals, which inhibit a different target (lanosterol 14α-demethylase). Naftifine is formulated for topical use as its hydrochloride salt (CAS 65473-14-5) [3].

Why In-Class Substitution of Naftifine (CAS 65472-88-0) with Other Allylamines or Azoles Is Not Warranted Without Comparative Susceptibility Data


The allylamine class of antifungals, while sharing a common mechanism of squalene epoxidase inhibition, exhibits significant differences in antifungal spectrum, potency, and physicochemical properties between its members [1]. Generic substitution of naftifine with its structural analog terbinafine or with azole antifungals cannot be assumed equivalent, as demonstrated by the quantitative evidence presented below. Naftifine occupies a unique position in the antifungal armamentarium for dermatophyte susceptibility testing due to its specific activity profile and documented lack of resistance development in serial passage experiments [2]. Procurement decisions based solely on class membership risk selecting a compound with suboptimal activity against target pathogens or introducing unnecessary cross-resistance potential [3].

Quantitative Evidence Guide: Naftifine (CAS 65472-88-0) Performance Data for Scientific Selection and Procurement


Naftifine Demonstrates Broad-Spectrum Dermatophyte Inhibition: 85% Fungicidal Activity Against Trichophyton Species with No Resistance Emergence After Serial Passage

Naftifine hydrochloride exhibited fungicidal activity against 85% of Trichophyton species tested, with MICs ranging from 0.015 to 1.0 μg/mL across 350 clinical dermatophyte strains [1]. Critically, after 15 serial passages at sub-inhibitory concentrations, no increase in MIC was observed for any of the six strains tested, indicating a lack of propensity for resistance development [1]. Time-kill assays confirmed dose-dependent fungicidal activity, with the greatest reduction in CFU counts observed at 1× MFC concentrations [1].

Dermatophyte susceptibility testing Antifungal resistance surveillance Topical antifungal development

Naftifine Outperforms Griseofulvin Against Key Dermatophyte Species: 5-Fold Lower MIC Against Trichophyton rubrum, T. violaceum, and T. tonsurans

In a direct comparative study against freshly isolated clinical dermatophyte cultures, naftifine demonstrated an MIC of 0.1 μg/mL against Trichophyton rubrum, Trichophyton violaceum, and Trichophyton tonsurans, whereas griseofulvin required a 5-fold higher concentration of 0.5 μg/mL to achieve inhibition against the same isolates [1]. Against Trichophyton mentagrophytes, Microsporum canis, and Epidermophyton floccosum, both compounds exhibited equivalent MICs of 0.1 μg/mL [1].

Dermatophyte susceptibility testing Antifungal comparator studies Topical antifungal formulation

Naftifine Achieves 98.75% Dermatophyte Inhibition at ≤1.0 mg/L: Ranked Most Effective Among Seven Tested Antifungals in Head-to-Head Comparison

In a comprehensive comparative study evaluating seven antifungal drugs (griseofulvin, natamycin, naftifine, clotrimazole, bifonazole, miconazole, and ketoconazole) against 80 clinical dermatophyte strains, naftifine was identified as the most effective compound tested [1]. Naftifine inhibited 98.75% of all strains at a concentration not exceeding 1.0 mg/L, whereas the least effective compound in the panel, natamycin, showed minimal activity against dermatophytes [1]. Statistical analysis confirmed a significant inverse correlation between MIC values and zone of inhibition diameters for all compounds tested [1].

Antifungal susceptibility testing Dermatophyte panel selection Comparator compound benchmarking

Naftifine MIC Distribution Against 88 Clinical Dermatophyte Isolates: Comparison with Terbinafine, Itraconazole, and Ketoconazole

In a study of 88 clinical dermatophyte isolates comprising 10 species, naftifine inhibited 84 isolates (95.5%) at 0.1 μg/mL and all isolates at 0.5 μg/mL, with an MIC range of 0.001–0.5 μg/mL [1]. The most potent compound in this panel was terbinafine, which inhibited 68 isolates at 0.01 μg/mL and all isolates at 0.1 μg/mL (MIC range ≤0.0001–0.1 μg/mL) [1]. The azole comparators showed substantially higher MICs: itraconazole required 0.1 μg/mL to inhibit 50 isolates and 0.5 μg/mL for 85 isolates (MIC range 0.01–1 μg/mL), while ketoconazole required 1 μg/mL for 71 isolates and 2.5 μg/mL for 87 isolates (MIC range 0.01–5 μg/mL) [1].

Allylamine comparative pharmacology Dermatophyte susceptibility profiling Antifungal MIC distribution

Naftifine Exhibits Unique Dual Mechanism Against Mycobacterium abscessus: MmpL3 Inhibition Combined with Autophagy Induction

In a high-content screen of 786 FDA-approved drugs against intracellular M. abscessus in human THP-1 macrophages, naftifine was identified as a novel antimycobacterial agent with a unique dual mechanism [1]. Naftifine directly inhibits MmpL3 (MAB_4508), the essential mycolic acid transporter in mycobacteria, with point mutations at S302T and V299G in MmpL3 conferring resistance [1]. Significantly, naftifine also induces host autophagy via mTOR pathway suppression, a property not observed with other MmpL3 inhibitors (BM212, AU1235), thereby enhancing macrophage-mediated bacterial clearance [1]. Cross-resistance analysis confirmed MmpL3 target validation [1]. Naftifine demonstrated enhanced efficacy in intracellular environments compared to axenic culture and exhibited synergistic activity with β-lactam antibiotics [1].

Drug repurposing Nontuberculous mycobacteria MmpL3 inhibitors

Naftifine Demonstrates Moderate Activity Against Aspergillus Species: MIC50 of 1 μg/mL and MIC90 of 5 μg/mL

Against 10 clinical isolates of Aspergillus species, naftifine exhibited an MIC50 of 1 μg/mL and MIC90 of 5 μg/mL as determined by agar dilution method [1]. The comparator compound terbinafine demonstrated greater potency against the same Aspergillus panel, with an MIC50 of 0.1 μg/mL and MIC90 of 0.5 μg/mL, representing a 10-fold higher potency than naftifine against this genus [1]. For other filamentous fungi including hyalohyphomycetes, dematiaceous fungi, and zygomycetes, naftifine MIC50 values were 5, 10, and 100 μg/mL, respectively [1].

Filamentous fungi susceptibility Aspergillus antifungal activity Allylamine spectrum comparison

High-Value Research and Procurement Applications for Naftifine (CAS 65472-88-0) Based on Quantitative Evidence


Dermatophyte Susceptibility Testing Panels: Use as a Benchmark or Positive Control Compound

Based on the evidence that naftifine inhibited 98.75% of 80 clinical dermatophyte strains at ≤1.0 mg/L and was ranked the most effective among seven tested antifungals [5], procurement of naftifine is warranted for inclusion as a positive control or benchmark compound in dermatophyte susceptibility testing panels. The well-characterized MIC range of 0.015–1.0 μg/mL against 350 clinical strains, established using CLSI methodology [2], provides a robust reference dataset for quality control and comparator benchmarking in clinical microbiology laboratories and antifungal development programs.

Topical Antifungal Formulation Development for Dermatophytosis: Reference Standard for In Vitro Activity Profiling

The direct comparative data showing naftifine's 5-fold greater potency than griseofulvin against T. rubrum, T. violaceum, and T. tonsurans (MIC 0.1 vs 0.5 μg/mL) [5], combined with its fungicidal activity against 85% of Trichophyton species and lack of resistance development after 15 serial passages [2], supports its procurement as a reference standard for in vitro activity profiling during topical formulation development. The compound's documented primary fungicidal mode of action against dermatophytes distinguishes it from primarily fungistatic azole alternatives [2].

Antimycobacterial Drug Repurposing Research: Investigating MmpL3 Inhibition and Autophagy Induction Against M. abscessus

The discovery that naftifine acts as a dual-mechanism agent against M. abscessus—directly inhibiting MmpL3 (mycolic acid transporter) while simultaneously inducing host autophagy via mTOR suppression [5]—establishes a novel research application distinct from its traditional antifungal use. Importantly, naftifine represents the first MmpL3 inhibitor demonstrated to induce autophagy, distinguishing it from other MmpL3-targeting compounds such as BM212 and AU1235 [5]. This unique property supports procurement for drug repurposing programs targeting multidrug-resistant nontuberculous mycobacterial infections and for studies investigating host-directed antimicrobial therapies.

Allylamine Class Comparative Pharmacology Studies: Positional Reference for Potency Spectrum Analysis

The quantitative comparative dataset showing naftifine's position within the allylamine-azole potency spectrum—inhibiting 84/88 dermatophyte isolates at 0.1 μg/mL compared to terbinafine's 88/88 at 0.1 μg/mL and ketoconazole's requirement of 2.5 μg/mL for equivalent inhibition [5]—supports procurement of naftifine as a positional reference compound for allylamine class comparative pharmacology studies. This dataset, derived from 88 clinical isolates across 10 species, provides a robust foundation for understanding structure-activity relationships and spectrum differences between allylamine derivatives [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.